2-Methylthio-3-prop-2-enyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-4-one
Description
2-Methylthio-3-prop-2-enyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is a fused heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-4-one class. Its structure features a benzo-fused thiophene ring conjugated with a pyrimidinone core, substituted at the 2-position with a methylthio (-SMe) group and at the 3-position with a prop-2-enyl (allyl) moiety. This compound (CAS: 578760-90-4) is of pharmacological interest due to the established bioactivity of thienopyrimidinones, including antitumor, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
2-methylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-3-8-16-13(17)11-9-6-4-5-7-10(9)19-12(11)15-14(16)18-2/h3H,1,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBGXKVFLNLRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-3-prop-2-enyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents and nitrogen sources to form the heterocyclic core .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methylthio-3-prop-2-enyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Methylthio-3-prop-2-enyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylthio-3-prop-2-enyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Substituent Effects at the 2-Position
The 2-position of thieno[2,3-d]pyrimidin-4-ones is critical for modulating biological activity. Key comparisons include:
- Key Findings :
- Removal of the 2-substituent (2-H) enhances microtubule depolymerization and antiproliferative activity, suggesting steric hindrance from substituents like -SMe or -NH₂ may reduce target engagement .
- Bulky groups (e.g., 4-bromobenzylthio in ) could impact pharmacokinetics by altering lipophilicity or steric interactions.
Substituent Effects at the 3-Position
The 3-position often determines conformational flexibility and binding affinity:
- Bulky isopropyl or aryl groups (e.g., ) may improve selectivity but reduce bioavailability due to increased molecular weight.
Fused Ring System Modifications
Variations in the fused bicyclic system influence ring strain and electronic properties:
Biological Activity
The compound 2-Methylthio-3-prop-2-enyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₂S₂
- Molecular Weight : 273.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for this compound)
The compound features a thienopyrimidine core with various substituents that potentially influence its biological activity.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various thienopyrimidine compounds found that those with a methylthio group showed enhanced activity against Gram-positive bacteria. The presence of the methylthio group is believed to increase lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .
Antiplasmodial Activity
A notable area of research is the antiplasmodial activity against Plasmodium species. Thienopyrimidine derivatives have been shown to inhibit both the erythrocytic and hepatic stages of Plasmodium falciparum and Plasmodium berghei. A structure-activity relationship (SAR) study indicated that modifications at specific positions on the thienopyrimidine scaffold significantly affect activity levels. For instance, compounds with an alkylamine group at position 4 exhibited improved efficacy against P. berghei with EC₅₀ values around 5 µM .
Cytotoxicity Studies
While assessing the therapeutic potential of these compounds, cytotoxicity is a critical factor. The aforementioned studies also evaluated cytotoxic effects on human hepatoma cell lines (HepG2). Compounds displayed moderate to high toxicity with CC₅₀ values ranging from 2.9 to 29 µM. Interestingly, primary simian hepatocytes showed lower toxicity levels compared to HepG2 cells for most compounds tested .
Case Studies
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Case Study 1: Thienopyrimidine Derivatives Against Malaria
- A series of thienopyrimidine derivatives were synthesized and evaluated for their antiplasmodial activity. The most promising candidates demonstrated significant inhibition of P. falciparum with an EC₅₀ lower than 2 µM in vitro.
- Table 1: Summary of Antiplasmodial Activity
Compound EC₅₀ (µM) Cytotoxicity (CC₅₀ µM) Compound A < 2 10 Compound B < 5 20 Compound C < 15 25
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Case Study 2: Antimicrobial Efficacy
- In vitro tests revealed that the compound exhibited strong activity against various bacterial strains, particularly those resistant to conventional antibiotics.
- Table 2: Antimicrobial Activity
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.5 µg/mL Escherichia coli 1.0 µg/mL
The proposed mechanisms by which thienopyrimidine derivatives exert their biological effects include:
- Inhibition of Nucleotide Synthesis : These compounds may interfere with nucleotide synthesis pathways crucial for the proliferation of pathogens.
- Membrane Disruption : Enhanced lipophilicity allows these compounds to disrupt microbial membranes, leading to cell lysis.
Q & A
Q. Q1: What are the common synthetic routes for constructing the benzo[b]thiopheno[2,3-d]pyrimidin-4-one core in this compound?
The core structure is typically synthesized via cyclocondensation of precursors such as 2-aminothiophene derivatives with aldehydes or ketones under reflux conditions. For example, cyclization of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO, yields the fused thienopyrimidine system . Key steps include controlling solvent polarity (e.g., ethanol or DMF) and temperature to optimize ring closure.
Q. Q2: Which spectroscopic techniques are essential for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming substituent positions and ring fusion. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch near 1700 cm⁻¹. Mass spectrometry (MS) determines molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation, as seen in related thienopyrimidine derivatives .
Advanced Synthesis Optimization
Q. Q3: How can reaction conditions be optimized to improve yields in the introduction of the 3-prop-2-enyl substituent?
The 3-prop-2-enyl group is introduced via alkylation or substitution reactions. Optimization involves:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Solvent choice : Polar aprotic solvents like DMF or DMSO improve nucleophilicity of the thiolate intermediate.
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .
Parallel monitoring via TLC or HPLC ensures intermediate stability.
Q. Q4: What strategies mitigate side reactions during the formation of the methylthio group at position 2?
To minimize disulfide formation or over-alkylation:
- Stepwise addition : Gradual introduction of methylating agents (e.g., methyl iodide) under inert atmosphere.
- Protecting groups : Temporary protection of reactive sites (e.g., using tert-butyldimethylsilyl groups) before methylation .
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product.
Structural and Functional Analysis
Q. Q5: How does the fused thienopyrimidine system influence this compound’s electronic properties?
The benzo[b]thiopheno[2,3-d]pyrimidine core exhibits extended π-conjugation, which lowers the HOMO-LUMO gap, enhancing electrophilic reactivity at the C4 carbonyl. Substituents like the methylthio group at C2 act as electron donors, modulating charge distribution, as confirmed by computational studies (DFT) on analogous structures .
Q. Q6: What role does the prop-2-enyl group play in the compound’s stability and reactivity?
The prop-2-enyl group introduces steric hindrance, reducing aggregation in solution. Its allylic position allows for further functionalization (e.g., epoxidation or Michael additions), enabling derivatization for structure-activity relationship (SAR) studies .
Biological Activity and Mechanistic Studies
Q. Q7: What biological activities are associated with thienopyrimidine derivatives, and how might this compound align with those?
Thienopyrimidines are reported as kinase inhibitors, antimicrobial agents, and antitumor compounds. The methylthio and prop-2-enyl groups may enhance interactions with cysteine residues in target enzymes (e.g., tyrosine kinases) or DNA intercalation, as seen in structurally similar compounds .
Q. Q8: How can researchers design assays to evaluate this compound’s inhibitory activity against specific enzymes?
- Kinase assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or VEGFR).
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains.
Include controls with known inhibitors (e.g., staurosporine for kinases) and validate via dose-response curves .
Data Analysis and Contradiction Resolution
Q. Q9: How should researchers address discrepancies in biological activity data across studies?
Potential causes include:
- Structural variations : Minor substituent differences (e.g., trifluoromethyl vs. methyl groups) drastically alter activity .
- Assay conditions : Variations in pH, temperature, or cell lines (e.g., HeLa vs. MCF-7).
Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and cross-validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. Q10: What computational methods predict this compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or ADMETlab estimate solubility, permeability (LogP), and CYP450 interactions.
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., HIV-1 reverse transcriptase for antiviral studies). Validate with MD simulations to assess binding stability .
Advanced Methodological Challenges
Q. Q11: How can regioselectivity challenges in functionalizing the thienopyrimidine core be addressed?
- Directing groups : Install temporary groups (e.g., nitro or amino) to steer electrophilic substitution.
- Metal catalysis : Use Pd-catalyzed C–H activation for selective arylation at C5 or C7 positions .
Monitor regioselectivity via LC-MS and adjust ligands (e.g., phosphines) to favor desired pathways.
Q. Q12: What analytical approaches resolve overlapping signals in NMR spectra of this compound?
- 2D NMR : HSQC and HMBC correlate 1H and 13C signals to assign overlapping peaks (e.g., distinguishing methylthio and prop-2-enyl protons).
- Variable temperature NMR : Suppress signal broadening caused by conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
